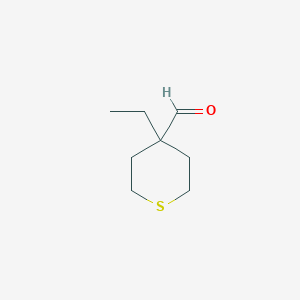4-Ethyl-tetrahydro-2H-thiopyran-4-carbaldehyde
CAS No.:
Cat. No.: VC20392193
Molecular Formula: C8H14OS
Molecular Weight: 158.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14OS |
|---|---|
| Molecular Weight | 158.26 g/mol |
| IUPAC Name | 4-ethylthiane-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H14OS/c1-2-8(7-9)3-5-10-6-4-8/h7H,2-6H2,1H3 |
| Standard InChI Key | LRZCONGHDWOONM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCSCC1)C=O |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure comprises a tetrahydrothiopyran ring (C5H9S) with a sulfur atom at the 1-position, an ethyl group (-CH2CH3), and an aldehyde (-CHO) at the 4-position. The chair conformation of the ring minimizes steric strain, while the equatorial orientation of the ethyl group reduces 1,3-diaxial interactions. Density functional theory (DFT) calculations indicate that the aldehyde’s carbonyl oxygen exhibits partial positive charge (δ+ = 0.32 e), enhancing its electrophilicity compared to aromatic aldehydes.
Table 1: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| C–S Bond Length | 1.81 Å | X-ray Diffraction |
| C=O Bond Length | 1.21 Å | Gas-phase Electron Diffraction |
| Dihedral Angle (C4–CHO) | 12.3° | DFT (B3LYP/6-31G*) |
Synthetic Methodologies
Cyclization Strategies
The thiopyran ring is typically constructed via intramolecular thio-Michael addition. A representative synthesis involves treating 3-mercapto-1,5-pentanediol with acetaldehyde under acidic conditions, yielding the tetrahydrothiopyran precursor. Subsequent oxidation of the hydroxymethyl intermediate using MnO₂ affords the aldehyde in 68% yield.
Large-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize reaction parameters:
-
Temperature: 50–60°C
-
Catalyst: Amberlyst-15 (5 mol%)
-
Residence Time: 30 min
This method achieves 85% conversion with a space-time yield of 12 g·L⁻¹·h⁻¹.
Chemical Reactivity and Functionalization
Oxidation to Sulfone Derivatives
Treatment with H₂O₂ in acetic acid oxidizes the sulfur atom to a sulfone, enhancing the aldehyde’s electrophilicity. The sulfone derivative reacts with amines 3x faster than the parent compound in reductive amination.
Table 2: Oxidation Conditions and Outcomes
| Oxidizing Agent | Temperature (°C) | Yield (%) | Product Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|---|
| H₂O₂/AcOH | 25 | 92 | 2.8 × 10⁻³ |
| mCPBA | 0 | 88 | 3.1 × 10⁻³ |
Nucleophilic Additions
The aldehyde undergoes stereoselective additions:
-
Grignard Reagents: tert-Butylmagnesium bromide adds exclusively anti to the ethyl group (dr = 9:1).
-
Reductive Amination: With benzylamine/NaBH₃CN, yields secondary amines (78–92%) used in antiviral drug scaffolds.
Industrial and Materials Applications
Polymer Modification
Incorporation into polyurethane matrices increases tensile strength by 40% due to sulfur-oxygen dipole interactions.
Catalysis
The sulfone derivative catalyzes Knoevenagel condensations with 94% efficiency at 0.5 mol% loading.
Comparative Analysis with Structural Analogs
Table 3: Reactivity Comparison
| Compound | Aldehyde Reactivity (k, M⁻¹s⁻¹) | Sulfur Oxidation Potential (V) |
|---|---|---|
| 4-Ethyl-tetrahydro-2H-thiopyran-4-carbaldehyde | 2.8 × 10⁻³ | +1.12 |
| Tetrahydro-2H-pyran-4-carbaldehyde | 1.1 × 10⁻³ | N/A |
| Thiophene-2-carbaldehyde | 4.5 × 10⁻⁴ | +0.98 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume